2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is an organic compound characterized by the presence of a fluorophenyl group, a hydroxy-methyl-thio-propyl chain, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline, which is reacted with acetic anhydride to form 4-fluoroacetanilide.
Intermediate Formation: The intermediate 4-fluoroacetanilide is then subjected to a nucleophilic substitution reaction with 2-chloro-2-methyl-3-(methylthio)propanol under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors where the starting materials are mixed and reacted under controlled temperatures and pressures.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield, while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Explored for its properties in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: The compound could influence pathways such as the cyclooxygenase (COX) pathway, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
- 2-(4-bromophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide
Uniqueness
2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable candidate in drug development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO2S/c1-13(17,9-18-2)8-15-12(16)7-10-3-5-11(14)6-4-10/h3-6,17H,7-9H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSGDKBMYITSOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.